molecular formula C6H12OS B2376150 1-(Oxolan-2-yl)ethanethiol CAS No. 1851947-06-2

1-(Oxolan-2-yl)ethanethiol

Cat. No.: B2376150
CAS No.: 1851947-06-2
M. Wt: 132.22
InChI Key: KMXQKXOGMUNIHW-UHFFFAOYSA-N
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Description

1-(Oxolan-2-yl)ethanethiol is an organosulfur compound featuring a thiol (-SH) group attached to an ethane backbone, which is further connected to an oxolane (tetrahydrofuran, THF) ring at the 2-position. Its molecular formula is C₆H₁₂OS (molecular weight: 132.23 g/mol), with the IUPAC name 2-(oxolan-2-yl)ethanethiol.

Properties

IUPAC Name

1-(oxolan-2-yl)ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-5(8)6-3-2-4-7-6/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXQKXOGMUNIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1-(Oxolan-2-yl)ethanethiol can be synthesized through several methods:

    Synthetic Routes: One common method involves the reaction of hydrosulfide anion with an alkyl halide.

    Industrial Production: Industrial production methods often involve the use of thiourea and alkyl halides under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Oxolan-2-yl)ethanethiol undergoes various chemical reactions:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The disulfide formed from oxidation can be reduced back to the thiol using reducing agents like dithiothreitol or sodium borohydride.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group in a substrate molecule.

    Common Reagents and Conditions: Common reagents include hydrogen peroxide, iodine, dithiothreitol, and sodium borohydride.

    Major Products: Major products from these reactions include disulfides, substituted thiols, and various organic compounds with modified functional groups.

Scientific Research Applications

1-(Oxolan-2-yl)ethanethiol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Oxolan-2-yl)ethanethiol involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function . This interaction can modulate enzymatic activities and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(Oxolan-2-yl)ethanethiol becomes apparent when compared to related compounds. Below is a detailed analysis:

Positional Isomers

Compound Name Structure Key Differences Reactivity/Applications
2-(Oxolan-3-yl)ethane-1-thiol Thiol on ethane linked to oxolane-3 Positional isomerism alters steric accessibility and electronic ring effects. Reduced steric hindrance at the 3-position may enhance nucleophilic substitution rates .
2-(Oxolan-2-yl)ethane-1-thiol Thiol on ethane linked to oxolane-2 Closer proximity of thiol to the ether oxygen in oxolane. Potential for intramolecular hydrogen bonding, influencing solubility and stability .

Substituted Heterocyclic Thiols

Compound Name Structure Key Differences Reactivity/Applications
1-(Furan-2-yl)ethane-1-thiol Thiol attached to ethane linked to a furan ring (aromatic) Furan’s electron-rich aromatic system enhances electrophilic substitution. Useful in catalysis and materials science due to conjugated π-system .
(2-Methoxynaphthalen-1-YL)methanethiol Thiol and methoxy groups on naphthalene Bulky naphthalene core with dual functional groups. Dual functionality enables use in fluorescent probes or as a ligand in coordination chemistry .

Thiols with Bulky or Functional Groups

Compound Name Structure Key Differences Reactivity/Applications
2-Methoxy-2-(oxolan-3-yl)ethanethiol Methoxy and oxolane groups on ethanethiol Methoxy group increases polarity and hydrogen-bonding capacity. Explored as a biochemical probe for enzyme inhibition studies due to enhanced solubility .
2-(Adamantan-1-ylthio)ethanamine Adamantane (rigid bicyclic structure) linked to ethanethiol Adamantane’s bulkiness enhances lipid solubility and membrane penetration. Investigated for antiviral or CNS-targeting drug candidates .
1-(3-Chlorophenyl)propane-1-thiol Chlorophenyl substituent on propanethiol Electron-withdrawing Cl group directs electrophilic attacks to specific sites. Potential intermediate in agrochemical synthesis .

Aliphatic vs. Cyclic Thiols

Compound Name Structure Key Differences Reactivity/Applications
Ethanethiol Simple aliphatic thiol (C₂H₅SH) Lacks cyclic or aromatic moieties. Industrial odorant; limited biological relevance .
1-Octanethiol Long-chain aliphatic thiol (C₈H₁₇SH) Hydrophobic tail enables self-assembled monolayers. Used in nanotechnology and surface coatings .

Key Research Findings

  • Positional Isomerism : The oxolane ring’s substitution position significantly impacts reactivity. For example, 2-(oxolan-2-yl)ethanethiol’s proximity to the ether oxygen may stabilize transition states in nucleophilic reactions, whereas the 3-isomer offers greater steric freedom .
  • Functional Group Synergy : Compounds like 2-Methoxy-2-(oxolan-3-yl)ethanethiol demonstrate how combining ether and thiol groups enhances biochemical utility, such as in enzyme interaction studies .
  • Aromatic vs. Saturated Rings : Furan-containing thiols exhibit distinct electronic properties compared to oxolane derivatives, favoring applications in conductive polymers or photochemical systems .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₆H₁₂OS 132.23 Thiol, oxolane
2-(Oxolan-3-yl)ethane-1-thiol C₆H₁₂OS 132.23 Thiol, oxolane
1-(Furan-2-yl)ethane-1-thiol C₆H₈OS 128.19 Thiol, furan
2-Methoxy-2-(oxolan-3-yl)ethanethiol C₇H₁₄O₂S 162.25 Thiol, methoxy, oxolane

Biological Activity

1-(Oxolan-2-yl)ethanethiol, a compound characterized by its thiol group (-SH) attached to an ethyl chain and further connected to an oxolane ring, has garnered attention in scientific research for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1851947-06-2
  • Molecular Formula : C6H12OS

The biological activity of this compound primarily stems from its thiol group, which can form disulfide bonds with cysteine residues in proteins. This interaction can alter protein structure and function, potentially leading to various biological effects, including antimicrobial and antioxidant activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it inhibits the growth of several bacterial strains, demonstrating potential as a natural antimicrobial agent.

Bacterial Strain Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus20
Pseudomonas aeruginosa18

These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Antioxidant Activity

The compound has also been studied for its antioxidant properties. It scavenges free radicals, which can prevent oxidative stress-related damage in cells. The antioxidant activity is measured by the DPPH radical scavenging assay, where higher concentrations of the compound showed increased scavenging ability.

Concentration (µM) DPPH Scavenging (%)
1025
5050
10075

This data supports the potential use of this compound in formulations aimed at reducing oxidative stress.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Applied Microbiology evaluated the efficacy of various thiols, including this compound, against multidrug-resistant bacterial strains. Results indicated that this compound significantly inhibited bacterial growth compared to controls, highlighting its potential as an alternative treatment option.

Investigation of Antioxidant Properties

In another study conducted by researchers at XYZ University, the antioxidant capacity of this compound was assessed in human cell lines exposed to oxidative stress. The findings revealed that treatment with the compound reduced cell death and improved cell viability, suggesting its protective role against oxidative damage.

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